molecular formula C9H20O B3191371 3-Methyl-2-propyl-1-pentanol CAS No. 54004-40-9

3-Methyl-2-propyl-1-pentanol

Cat. No. B3191371
CAS RN: 54004-40-9
M. Wt: 144.25 g/mol
InChI Key: INALYUMTAOHGHL-UHFFFAOYSA-N
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Description

3-Methyl-2-propyl-1-pentanol is an organic compound with the molecular formula C9H20O . It is a type of alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-propyl-1-pentanol consists of a chain of carbon atoms with a hydroxyl (OH) group attached. The molecule has a total of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Biofuel Potential

3-Methyl-2-propyl-1-pentanol and similar pentanol isomers have been identified as promising candidates for biofuel production. Research indicates that microbial strains can be metabolically engineered to produce these isomers, suggesting a potential application as sustainable biofuels. Although current production levels are not yet practical for industrial applications, significant advancements in production efficiency are anticipated (Cann & Liao, 2009).

Fragrance Industry Applications

3-Methyl-2-propyl-1-pentanol is also a member of the fragrance structural group known as branched chain saturated alcohols. These compounds are characterized by their hydroxyl group and branched carbon chains, making them valuable in the fragrance industry for their unique scent profiles (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Thermal Decomposition and Combustion

The thermal decomposition of pentanol isomers, including 3-Methyl-2-propyl-1-pentanol, has been studied for their potential as alternative alcohol fuels. These studies provide valuable kinetic data for the development of detailed kinetic models for pentanol combustion, which is crucial for understanding and improving the efficiency of alcohol-based fuels (Zhao, Ye, Zhang, & Zhang, 2012).

Plant Immunity Enhancement

Research indicates that compounds like 3-Pentanol can trigger induced resistance in plants, suggesting a role in agricultural biosecurity. Exposure to such compounds primes plant immune responses against bacterial pathogens, which could have significant applications in crop protection and pest management (Song, Choi, & Ryu, 2015).

Chiral Recognition and Molecular Interaction

Studies have also shown that certain pentanol isomers are involved in chiral recognition processes. For example, (2R,3S)-3-methyl-2-pentanol has been successfully resolved from racemates, highlighting its potential in stereochemistry and enantiomer separation processes (Kato, Aburaya, Miyake, Sada, Tohnai, & Miyata, 2003).

Catalytic Applications

3-Pentanone, a related compound, has been synthesized from 1-propanol over specific catalysts, demonstrating the role of these isomers in catalytic processes. This showcases their potential in industrial chemistry, particularly in the synthesis of various ketones (Kamimura, Sato, Takahashi, Sodesawa, & Akashi, 2003).

Dielectric and Molecular Structure Studies

Research on dielectric relaxation and molecular structure of pentanol isomers, including 3-pentanol, has been conducted. These studies are essential for understanding the molecular interactions in liquid mixtures, which have implications in various fields of chemistry and materials science (Begum, Vardhan, Chaudhary, & Subramanian, 2016).

Safety and Hazards

3-Methyl-2-propyl-1-pentanol is a flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-2-propylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-9(7-10)8(3)5-2/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALYUMTAOHGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-propyl-1-pentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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